![molecular formula C15H13N3O B5726773 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as EPO, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPO belongs to the class of oxadiazole derivatives, which have shown promising results in various biological activities.
作用機序
The mechanism of action of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to modulate the expression of various genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been found to inhibit the growth of cancer cells and induce apoptosis, which may contribute to its anticancer effects. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to inhibit the growth of certain bacteria and fungi, which may contribute to its antimicrobial activity.
実験室実験の利点と制限
One advantage of using 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing harm to cells or organisms. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been found to be stable under various conditions, which allows for easier storage and handling. However, one limitation of using 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its low solubility in water, which may require the use of organic solvents. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may have different effects in different cell types or organisms, which may complicate the interpretation of results.
将来の方向性
There are many future directions for the study of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is the investigation of its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and diabetes. Additionally, the development of more efficient synthesis methods for 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may allow for larger-scale production and further investigation of its biological activities. Furthermore, the elucidation of the exact mechanism of action of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine may provide insight into its potential as a therapeutic agent.
合成法
The synthesis of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 4-chloro-3-nitropyridine with 4-ethylphenyl hydrazine hydrochloride in the presence of sodium methoxide. The resulting compound is then treated with triethyl orthoformate and acetic anhydride to obtain the final product, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. The yield of 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is around 75%, and the purity can be increased by recrystallization.
科学的研究の応用
4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied extensively for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, as it has been found to inhibit the growth of cancer cells and induce apoptosis. 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied for its neuroprotective effects, as it has been found to reduce oxidative stress and inflammation in the brain. Additionally, 4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been investigated for its antimicrobial activity, as it has been found to inhibit the growth of certain bacteria and fungi.
特性
IUPAC Name |
5-(4-ethylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-11-3-5-13(6-4-11)15-17-14(18-19-15)12-7-9-16-10-8-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLATUMJPSZJWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

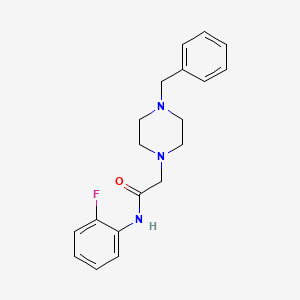
![N-cyclohexyl-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5726710.png)

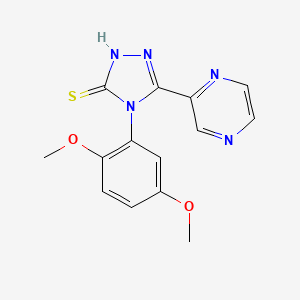
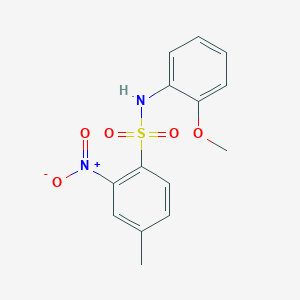
![5-[(2-ethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5726735.png)
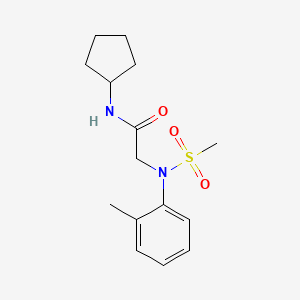
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5726748.png)
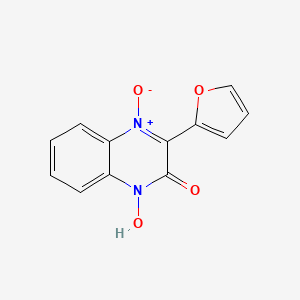

![2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
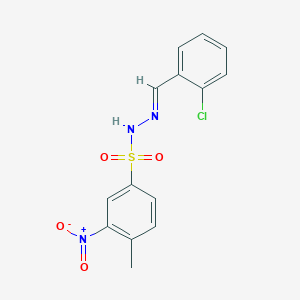
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)